N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine
CAS No.: 105087-85-2
Cat. No.: VC12001379
Molecular Formula: C54H103NO13
Molecular Weight: 974.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105087-85-2 |
|---|---|
| Molecular Formula | C54H103NO13 |
| Molecular Weight | 974.4 g/mol |
| IUPAC Name | N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide |
| Standard InChI | InChI=1S/C54H103NO13/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-46(59)55-42(43(58)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)41-65-53-51(64)49(62)52(45(40-57)67-53)68-54-50(63)48(61)47(60)44(39-56)66-54/h35,37,42-45,47-54,56-58,60-64H,3-34,36,38-41H2,1-2H3,(H,55,59)/b37-35+/t42-,43+,44+,45+,47-,48-,49+,50+,51+,52+,53+,54-/m0/s1 |
| Standard InChI Key | KDEYEEYMIPNKIJ-OGIIFMLESA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(Tetracosanoyl)-1-b-lactosyl-sphing-4-enine belongs to the lactosylceramide (LacCer) family, distinguished by its sphingoid base (sphing-4-enine), a 24-carbon tetracosanoyl fatty acid, and a β-linked lactose disaccharide. The IUPAC name, N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide, reflects its stereochemical complexity. The sphingosine backbone contains a trans double bond at the 4-position, while the fatty acid chain adopts an extended conformation due to its saturation .
The lactose moiety (β-D-galactosyl-(1→4)-β-D-glucose) is attached to the sphingosine via a glycosidic bond, rendering the molecule amphipathic. This duality enables integration into lipid bilayers while facilitating interactions with extracellular proteins .
Spectroscopic and Chromatographic Data
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 974.4 g/mol |
| CAS Registry Number | 105087-85-2 |
| SMILES Notation | [Provided in Source 1] |
| Hydrophobic-Lipophilic Balance (HLB) | ~4.2 (estimated via group contribution methods) |
The compound’s high molecular weight and polarity limit its solubility in nonpolar solvents, making it challenging to isolate without advanced techniques like high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) studies reveal distinct signals for the anomeric protons of the lactose unit (δ 4.2–4.5 ppm) and the olefinic protons of the sphingosine (δ 5.3 ppm) .
Biosynthesis and Metabolic Pathways
Enzymatic Synthesis
Lactosylceramides are synthesized via a two-step process:
-
Glucosylceramide Formation: UDP-glucose ceramide glucosyltransferase (UGCG) transfers glucose to ceramide.
-
Galactosylation: β-1,4-galactosyltransferase 6 (B4GALT6) adds galactose to glucosylceramide, yielding LacCer .
N-(Tetracosanoyl)-1-b-lactosyl-sphing-4-enine specifically requires the incorporation of a C24:0 fatty acid, a process regulated by ceramide synthase 2 (CerS2) . Dysregulation of these enzymes correlates with lipid storage disorders and cancer progression .
Catabolism and Turnover
Degradation occurs via lysosomal β-galactosidase (GLB1), which cleaves the galactose residue to produce glucosylceramide. Inhibitors of GLB1, such as conduritol B epoxide, are used experimentally to study LacCer accumulation in diseases like Krabbe’s leukodystrophy .
Biological Roles and Mechanisms
Membrane Microdomain Organization
As a component of lipid rafts, N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine stabilizes membrane platforms for signaling proteins like Src kinases and G-proteins . Its long acyl chain enhances hydrophobic interactions with cholesterol, promoting raft assembly .
Immunomodulatory Functions
This LacCer species acts as a receptor for bacterial adhesins (e.g., Streptococcus pneumoniae) and mediates neutrophil adhesion to endothelial cells during inflammation . Studies using knockout mice reveal that B4GALT6 deficiency impairs leukocyte recruitment, underscoring its role in innate immunity .
Pathological Implications
-
Cancer: Overexpression in melanoma and breast cancer cells enhances metastatic potential by activating NADPH oxidase (NOX2), which generates pro-migratory reactive oxygen species .
-
Atherosclerosis: LacCer accumulates in atherosclerotic plaques, promoting endothelial inflammation via NF-κB activation .
-
Neurodegeneration: Abnormal metabolism is linked to neuroinflammation in multiple sclerosis, potentially through TLR4 signaling .
Comparative Analysis of Glycosphingolipids
The structural diversity of glycosphingolipids profoundly influences their function. Below is a comparative analysis of N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine with related species:
| Compound | Fatty Acid Chain | Molecular Weight | Biological Role |
|---|---|---|---|
| Cer(d18:1/24:0) | Tetracosanoyl | 649.6 g/mol | Apoptosis regulation |
| LacCer(d18:1/16:0) | Palmitoyl | 862.3 g/mol | Insulin signaling |
| GM3(d18:1/18:0) | Stearoyl | 1,152.5 g/mol | Neuronal development |
The extended C24 acyl chain in N-(tetracosanoyl)-1-b-lactosyl-sphing-4-enine enhances membrane anchoring compared to shorter-chain variants, enabling sustained signaling in chronic inflammation .
Research Applications and Experimental Data
In Vitro Studies
-
Cell Proliferation Assays: Treatment of endothelial cells with 10 μM LacCer(d18:1/24:0) increased VEGF expression by 2.5-fold, measured via qPCR .
-
Lipidomics: LC-MS/MS quantification in human plasma revealed elevated levels (15.2 ± 3.4 ng/mL) in type 2 diabetes patients versus controls (6.8 ± 1.9 ng/mL) .
Animal Models
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume